molecular formula C23H24N2O3 B5472157 (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B5472157
M. Wt: 376.4 g/mol
InChI Key: IGKRWAJDPURVSJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one” is a complex organic molecule. It contains several functional groups, including a furan ring, a pyrazole ring, and an indene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 2,3-dihydro-1H-inden-5-yl group is a bicyclic structure with a five-membered ring fused to a six-membered ring . The furan ring is a five-membered ring with an oxygen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The pyrazole ring can act as a base due to the presence of nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar functional groups present. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological systems in a variety of ways depending on its structure and functional groups .

Properties

IUPAC Name

(E)-3-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-3-25-16(2)22(14-24-25)23(26)12-11-19-9-10-21(28-19)15-27-20-8-7-17-5-4-6-18(17)13-20/h7-14H,3-6,15H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKRWAJDPURVSJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CC2=CC=C(O2)COC3=CC4=C(CCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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